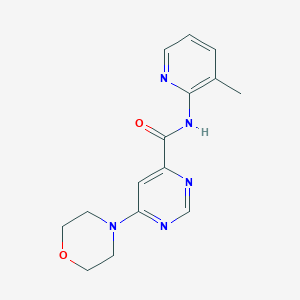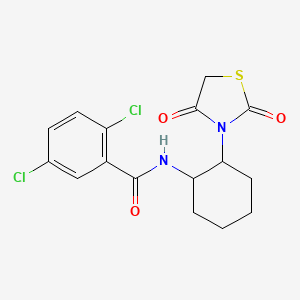![molecular formula C15H12ClN3S B2877729 N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1029783-92-3](/img/structure/B2877729.png)
N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3S and its molecular weight is 301.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has developed efficient methods for synthesizing thiazole derivatives, emphasizing their potential in creating compounds with significant biological activities. For example, studies have described the synthesis of thiazolo[5,4-d]pyrimidines with properties that may be useful in creating molluscicidal agents, indicating their potential in controlling schistosomiasis by targeting snail populations (El-bayouki & Basyouni, 1988)[https://consensus.app/papers/thiazolo54dpyrimidines-molluscicidal-properties-elbayouki/20ad4828e60456549d9926ee4715d69c/?utm_source=chatgpt]. Another study reported the synthesis of 2,4,5-trisubstituted thiazoles through chemoselective thionation-cyclization of functionalized enamides, highlighting a route to introduce various functional groups into the thiazole ring (Kumar, Parameshwarappa, & Ila, 2013)[https://consensus.app/papers/synthesis-245trisubstituted-thiazoles-lawessons-kumar/03e644c9baf75f58b20c269f7b53fc5e/?utm_source=chatgpt].
Biological Applications
Thiazole derivatives have been synthesized and evaluated for their potential in medical applications, including anticancer and antimicrobial activities. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promise as anticancer agents (Hassan, Hafez, & Osman, 2014)[https://consensus.app/papers/synthesis-characterization-cytotoxicity-some-hassan/7a9924f68ac25572ac54a8d07060f32d/?utm_source=chatgpt]. Similarly, novel bis-α,β-unsaturated ketones and other derivatives were prepared and evaluated for their antimicrobial activity, further demonstrating the versatility of thiazole compounds in developing new therapeutic agents (Altalbawy, 2013)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-novel-altalbawy/635974ddaa215d2f862c27a7be1d39df/?utm_source=chatgpt].
Catalytic and Synthetic Applications
Thiazole derivatives have also been utilized as ligands in catalysis, illustrating their application in facilitating chemical reactions. A study on bimetallic composite catalysts for the synthesis of arylated furans and thiophenes in aqueous media used a thiazole derivative as a ligand, showcasing the compound's role in enhancing catalytic efficiency (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019)[https://consensus.app/papers/catalysts-synthesis-arylated-furans-thiophenes-media-bumagin/49c0a939bb865e7eb2e62f0896789410/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-2-7-14(17-8-10)19-15-18-13(9-20-15)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGHBFMYFBJAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

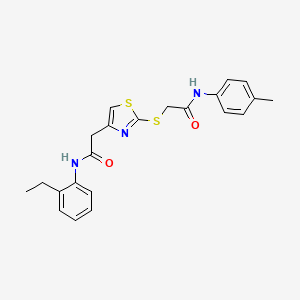
![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)
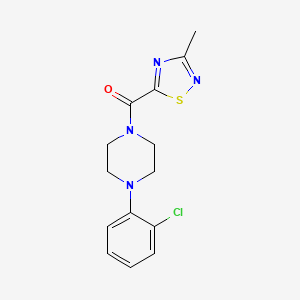
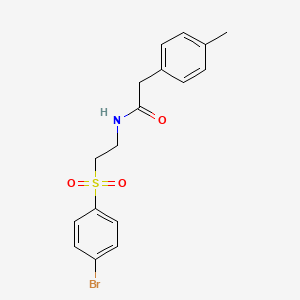
![Ethyl 4-[(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B2877652.png)

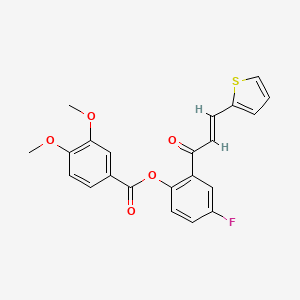
![Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2877655.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2877657.png)
![N-[4-(diethylamino)phenyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2877662.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-[3-(methylthio)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877663.png)
